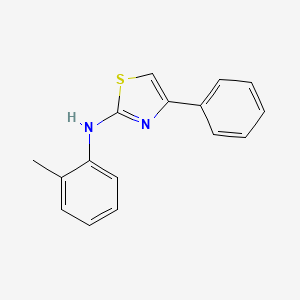
N-(2-methylphenyl)-4-phenyl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-(2-méthylphényl)-4-phényl-1,3-thiazol-2-amine est un composé organique appartenant à la classe des thiazoles. Les thiazoles sont des composés hétérocycliques contenant à la fois des atomes de soufre et d'azote dans un cycle à cinq chaînons. Ce composé particulier se caractérise par la présence d'un groupe 2-méthylphényle et d'un groupe phényle attachés au cycle thiazole.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de la N-(2-méthylphényl)-4-phényl-1,3-thiazol-2-amine implique généralement la cyclisation de précurseurs appropriés. Une méthode courante est la réaction de l'isothiocyanate de 2-méthylphényle avec la 2-bromoacétophénone en présence d'une base telle que le carbonate de potassium. La réaction se déroule par la formation d'un intermédiaire, qui se cyclise ensuite pour former le cycle thiazole.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et la capacité de production du processus.
Analyse Des Réactions Chimiques
Types de réactions
La N-(2-méthylphényl)-4-phényl-1,3-thiazol-2-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le cycle thiazole en un dihydrothiazole.
Substitution : Des réactions de substitution électrophile peuvent se produire sur les cycles phényle, introduisant divers substituants.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme le brome ou l'acide nitrique dans des conditions contrôlées.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés de dihydrothiazole.
Substitution : Divers dérivés thiazoliques substitués en fonction des réactifs utilisés.
Applications De Recherche Scientifique
Chimie : Elle sert de brique de base pour la synthèse de molécules plus complexes.
Biologie : Le composé a montré un potentiel en tant qu'agent antimicrobien, inhibant la croissance de certaines bactéries et champignons.
Médecine : Des études préliminaires suggèrent qu'il peut avoir des propriétés anticancéreuses, ce qui en fait un candidat pour le développement de médicaments supplémentaires.
Industrie : Elle peut être utilisée dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme par lequel la N-(2-méthylphényl)-4-phényl-1,3-thiazol-2-amine exerce ses effets n'est pas entièrement compris. On pense qu'il interagit avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut se lier à des enzymes ou des récepteurs, modifiant ainsi leur activité.
Voies impliquées : Il peut influencer les voies de signalisation liées à la croissance cellulaire et à l'apoptose, contribuant à ses effets anticancéreux potentiels.
Mécanisme D'action
The mechanism by which N-(2-methylphenyl)-4-phenyl-1,3-thiazol-2-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer effects.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(2-méthylphényl)-4-phényl-1,3-thiazol-2-amine : partage des similitudes structurales avec d'autres dérivés du thiazole, tels que :
Unicité
- La N-(2-méthylphényl)-4-phényl-1,3-thiazol-2-amine se démarque par sa combinaison unique de substituants sur le cycle thiazole, ce qui peut conférer des propriétés biologiques et chimiques distinctes. Ses applications potentielles dans divers domaines mettent en évidence son unicité par rapport aux autres dérivés du thiazole.
Propriétés
Numéro CAS |
21344-75-2 |
|---|---|
Formule moléculaire |
C16H14N2S |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
N-(2-methylphenyl)-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H14N2S/c1-12-7-5-6-10-14(12)17-16-18-15(11-19-16)13-8-3-2-4-9-13/h2-11H,1H3,(H,17,18) |
Clé InChI |
AURIKSUMCGNTIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC2=NC(=CS2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


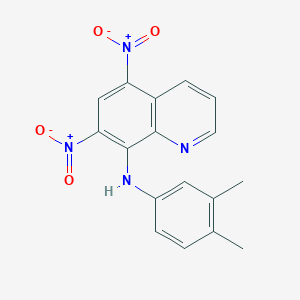
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11709035.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709037.png)
![3-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}benzamide](/img/structure/B11709049.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11709053.png)
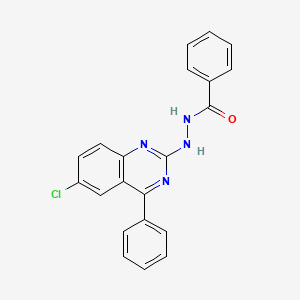

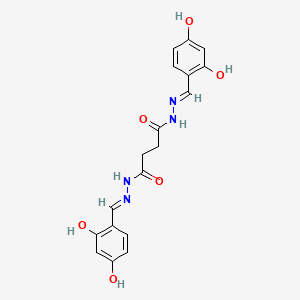
![2,4-dichloro-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11709086.png)
![1-Methyl-4-[(4-nitrophenyl)sulfonyl]benzene](/img/structure/B11709087.png)
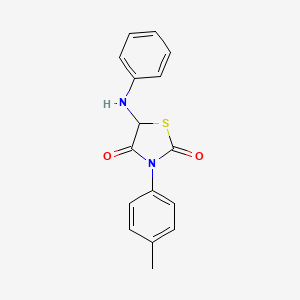
![1-[2-(dipropylamino)-2-oxoethyl]-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11709099.png)
![2-Phenyl-N-(2,2,2-trichloro-1-{[(4-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11709103.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide](/img/structure/B11709117.png)
